5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both a pyrrolidine and a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with a hydrazine derivative under acidic or basic conditions to form the pyrazolone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrazolone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine or pyrazolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrazolones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives and pyrrolidine-containing molecules. Examples include:
- 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one
- Pyrrolidine-2,5-dione
- Pyrrolizines
Uniqueness
What sets 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one apart is its unique combination of the pyrrolidine and pyrazolone rings, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-pyrrolidin-3-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H11N3O/c11-7-3-6(9-10-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H2,9,10,11) |
InChI Key |
NXIFLFFIQCQPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=O)NN2 |
Origin of Product |
United States |
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